5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole
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Overview
Description
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a 1,2-oxazole ring substituted with a methyl group at the 5-position and a trimethylsilyl-ethynyl group at the 4-position. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a base such as triethylamine . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism by which 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating various transformations. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar reactivity, used in cross-coupling reactions.
2-(Trimethylsilyl)ethynyl aniline: Another compound featuring a trimethylsilyl-ethynyl group, used in the synthesis of quinolines and other heterocycles.
4-(Trimethylsilyl)ethynyl benzaldehyde: Used as an intermediate in organic synthesis, similar to 5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole.
Uniqueness
This compound is unique due to the presence of both a 1,2-oxazole ring and a trimethylsilyl-ethynyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H13NOSi |
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Molecular Weight |
179.29 g/mol |
IUPAC Name |
trimethyl-[2-(5-methyl-1,2-oxazol-4-yl)ethynyl]silane |
InChI |
InChI=1S/C9H13NOSi/c1-8-9(7-10-11-8)5-6-12(2,3)4/h7H,1-4H3 |
InChI Key |
CBRUUGAFJIEVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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